molecular formula C26H27N3O3 B12476123 4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenol

4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenol

Cat. No.: B12476123
M. Wt: 429.5 g/mol
InChI Key: OXPFORPTVXTJSC-UHFFFAOYSA-N
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Description

4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenol is a complex organic compound characterized by its unique structure, which includes a fluorenyl group, a piperazine ring, and a dimethoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenol typically involves multiple steps, starting with the preparation of the fluorenyl and piperazine intermediates. The key steps include:

    Formation of the Fluorenyl Intermediate: This involves the reaction of fluorene with appropriate reagents to introduce functional groups that will later react with piperazine.

    Synthesis of the Piperazine Intermediate: Piperazine is reacted with various reagents to introduce the necessary functional groups.

    Coupling Reaction: The fluorenyl and piperazine intermediates are coupled under specific conditions to form the desired compound. This step often requires the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.

    Substitution: Various halogenating agents, nucleophiles; conditions depend on the specific substitution reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenol is unique due to its combination of a fluorenyl group, a piperazine ring, and a dimethoxyphenol moiety. This structure imparts specific chemical and physical properties that differentiate it from similar compounds, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

IUPAC Name

4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C26H27N3O3/c1-31-23-15-18(16-24(32-2)26(23)30)17-27-29-13-11-28(12-14-29)25-21-9-5-3-7-19(21)20-8-4-6-10-22(20)25/h3-10,15-17,25,30H,11-14H2,1-2H3

InChI Key

OXPFORPTVXTJSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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